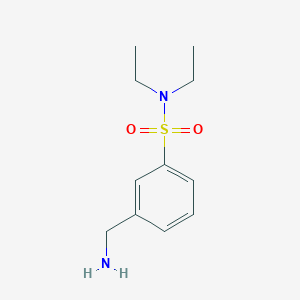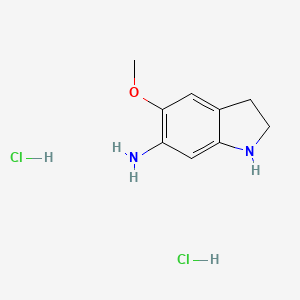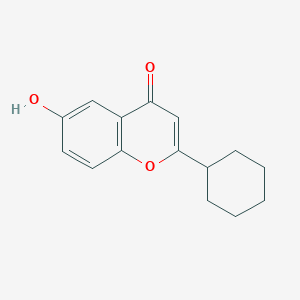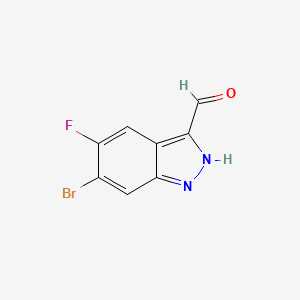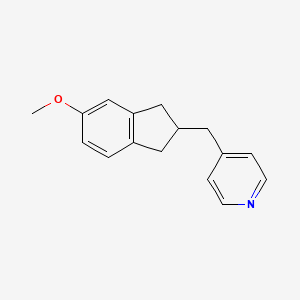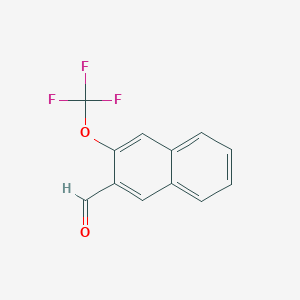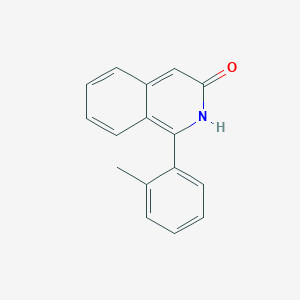
Theophylline, 8-isobutyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 8-isobutyl- is a derivative of theophylline, a methylxanthine drug commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline, 8-isobutyl- is known for its bronchodilator properties, which help relax the smooth muscles of the bronchial airways and improve airflow. This compound is structurally similar to other methylxanthines like caffeine and theobromine, and it shares some pharmacological properties with these compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of theophylline, 8-isobutyl- typically involves the alkylation of theophylline with isobutyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete alkylation. After the reaction is complete, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of theophylline, 8-isobutyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and potency .
Analyse Des Réactions Chimiques
Types of Reactions
Theophylline, 8-isobutyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Theophylline, 8-isobutyl- can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of theophylline, 8-isobutyl- can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in theophylline, 8-isobutyl- with other groups. .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of theophylline, 8-isobutyl- can yield various oxidized derivatives, while substitution reactions can produce a range of substituted theophylline derivatives with different pharmacological properties .
Applications De Recherche Scientifique
Theophylline, 8-isobutyl- has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry
In chemistry, theophylline, 8-isobutyl- is used as a model compound for studying the reactivity and properties of methylxanthines. It is also used in the development of new synthetic methods and the exploration of reaction mechanisms .
Biology
In biological research, theophylline, 8-isobutyl- is used to study the effects of methylxanthines on cellular processes. It is particularly useful in investigating the mechanisms of bronchodilation and the regulation of smooth muscle contraction .
Medicine
Theophylline, 8-isobutyl- is used in medical research to develop new treatments for respiratory diseases. Its bronchodilator properties make it a valuable tool for studying the pathophysiology of asthma and COPD. Additionally, it is used in clinical trials to evaluate the efficacy and safety of new therapeutic agents .
Industry
In the pharmaceutical industry, theophylline, 8-isobutyl- is used as an active ingredient in bronchodilator medications. It is also used in the formulation of combination therapies for respiratory diseases. Furthermore, it serves as a reference standard in quality control and analytical testing .
Mécanisme D'action
Theophylline, 8-isobutyl- exerts its effects through multiple mechanisms. It primarily acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic AMP levels in smooth muscle cells. This increase in cyclic AMP results in the relaxation of bronchial smooth muscles and improved airflow. Additionally, theophylline, 8-isobutyl- blocks adenosine receptors, which further contributes to its bronchodilator effects .
Comparaison Avec Des Composés Similaires
Theophylline, 8-isobutyl- is structurally and pharmacologically similar to other methylxanthines, such as caffeine and theobromine. it has unique properties that distinguish it from these compounds.
Similar Compounds
Caffeine: Caffeine is a widely consumed stimulant found in coffee, tea, and other beverages.
Theobromine: Theobromine is found in cocoa and chocolate products.
Uniqueness
Theophylline, 8-isobutyl- is unique in its specific bronchodilator properties and its ability to relax bronchial smooth muscles effectively. Its structural modifications, such as the isobutyl group, enhance its pharmacological activity and make it a valuable compound for treating respiratory diseases .
Propriétés
Numéro CAS |
5770-30-9 |
|---|---|
Formule moléculaire |
C11H16N4O2 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
1,3-dimethyl-8-(2-methylpropyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2/c1-6(2)5-7-12-8-9(13-7)14(3)11(17)15(4)10(8)16/h6H,5H2,1-4H3,(H,12,13) |
Clé InChI |
NOEMEJJCNDUHJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


